刚果红

描述

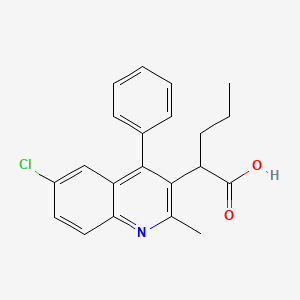

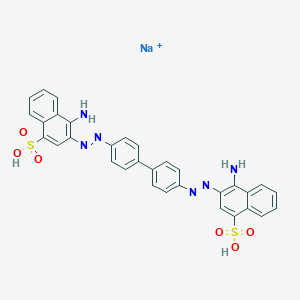

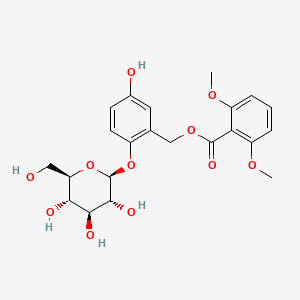

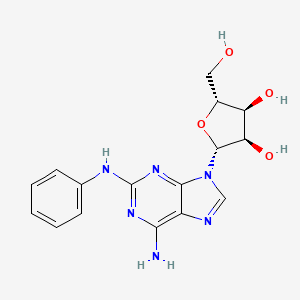

刚果红是一种有机化合物,也称为 3,3′-([1,1′-联苯]-4,4′-二基)双(4-氨基萘-1-磺酸)的钠盐。它是一种偶氮染料,由保罗·贝特格在 1883 年首次合成。刚果红可溶于水,形成红色胶体溶液,其在有机溶剂中的溶解度更高。 从历史上看,它曾用于纺织工业,但由于其致癌特性,其使用量已减少 .

科学研究应用

刚果红在科学研究中有着广泛的应用:

组织学染色: 它用于染色组织样本中的淀粉样蛋白纤维,为淀粉样变性提供诊断工具.

pH 指示剂: 刚果红会根据 pH 值改变颜色,使其成为各种化学和生物学实验中有效的 pH 指示剂.

生物降解研究: 它用于研究微生物对染料的生物降解,为环境污染和修复提供见解.

作用机制

刚果红的作用机制与其在水溶液和有机溶液中聚集的能力有关。 这种聚集是由染料分子芳香环之间的疏水相互作用驱动的,导致 π–π 堆积现象 。 在生物系统中,刚果红通过这些相互作用与淀粉样蛋白纤维结合,使其在偏振光下可视化 .

生化分析

Biochemical Properties

Congo red has been associated with specific binding to β-1,3-glucans, which blocks cell wall polysaccharide synthesis This interaction with β-1,3-glucans suggests that Congo red may interact with enzymes involved in polysaccharide synthesis

Cellular Effects

Congo red has been shown to have effects on various types of cells. For instance, in the fungus Aspergillus fumigatus, Congo red exposure leads to the formation of abnormal, distorted, swollen conidia, referred to as Quasimodo cells . These cells absorb more Congo red than the germinating conidia of sensitive or parental strains . This suggests that Congo red can influence cell function and potentially impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Congo red’s action is not fully understood. It is known that Congo red has a propensity to aggregate in aqueous and organic solutions. The proposed mechanisms suggest hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon .

Temporal Effects in Laboratory Settings

Long-term incubation with Congo red has led to the discovery of a new Congo red-induced growth effect, called Drug Induced Growth Stimulation (DIGS), since the growth of one of them could be stimulated after recovery from Congo red stress . This suggests that the effects of Congo red on cellular function can change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that Congo red and its metabolites can be toxic , suggesting that high doses could potentially have adverse effects.

Subcellular Localization

A study has suggested that Congo red and the c-di-GMP synthetase DgcK establish a spatially close signal-effector cluster at the membrane This suggests that Congo red may localize to the membrane in cells

准备方法

刚果红通过联苯胺的双(重氮)衍生物与萘磺酸的偶合反应合成 。该反应涉及以下步骤:

重氮化: 联苯胺用亚硝酸处理形成双(重氮)盐。

偶合: 然后在碱性条件下,双(重氮)盐与萘磺酸偶合形成刚果红。

工业生产方法遵循类似的步骤,但规模更大,以生产更大的产量。反应条件经过精心控制,以确保产品的高产率和纯度。

化学反应分析

刚果红经历了几种类型的化学反应:

氧化: 刚果红可以被强氧化剂氧化,导致偶氮键断裂。

还原: 在还原条件下,刚果红中的偶氮键可以断裂,形成芳香胺。

取代: 刚果红可以进行亲电取代反应,其中芳香环被各种亲电试剂取代。

这些反应中常用的试剂包括用于氧化的过氧化氢,用于还原的连二亚硫酸钠,以及用于取代反应的各种亲电试剂。形成的主要产物取决于所用反应条件和试剂。

相似化合物的比较

刚果红在偶氮染料中独一无二,因为它具有特定的结构和特性。类似的化合物包括:

- 刚果红、刚果红褐、亮刚果红、刚果橙、刚果棕和刚果蓝 :其他以“刚果”命名的染料,每种都有不同的颜色和应用 .

茜素红 F3B: 通常用作刚果红在生物染色中的替代品。

硫黄素 S: 另一种用于染色淀粉样蛋白纤维的染料。

刚果红的独特性在于其特定的结合特性及其作为纺织工业中最早使用的合成染料之一的历史意义。

属性

CAS 编号 |

573-58-0 |

|---|---|

分子式 |

C32H24N6NaO6S2 |

分子量 |

675.7 g/mol |

IUPAC 名称 |

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44); |

InChI 键 |

VHDJUIBOMRHIST-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |

外观 |

Solid powder |

颜色/形态 |

BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE |

熔点 |

>360 °C |

| 573-58-0 | |

物理描述 |

Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Sol in ethanol; very slightly sol in acetone; practically insol in ether 1 G SOL IN ABOUT 30 ML WATER 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol In water= 1.16X10+5 mg/l at 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Congo Red Red, Congo |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)